3-Hydroxynorvaline

説明

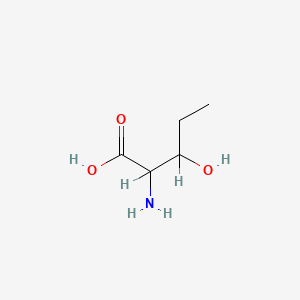

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-42-4, 34042-00-7 | |

| Record name | 3-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-beta-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Hydroxynorvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways Involving 3 Hydroxynorvaline

Interaction of 3-Hydroxynorvaline (B612839) with Threonine Metabolism

Impact on Threonine Dehydrogenase (TDH) Activity

Substrate Specificity of TDH for this compound

Threonine dehydrogenase (TDH) is an enzyme involved in the catabolism of threonine. Research indicates that D-threonine dehydrogenase from Pseudomonas cruciviae IFO 12047 exhibits substrate specificity not only for D-threonine but also for other amino acids with a hydroxyl group at the β-position. Specifically, DL-threo-3-hydroxynorvaline has been identified as a substrate for this enzyme, albeit with lower activity compared to D-threonine. The kinetic parameters for D-threonine and NADP+ were reported as 13 mM and 0.12 mM, respectively asm.org.

Similarly, an NAD+-dependent L-threonine (B559522) dehydrogenase from Cytophaga sp. strain KUC-1 also utilizes DL-threo-3-hydroxynorvaline as a substrate, though it acts on it more slowly than on L-threonine nih.gov. This enzyme showed maximal activity at pH 9.5 and 45°C, with kinetic parameters being significantly influenced by temperature. The enzyme's affinity for L-threonine, indicated by its Km value, was lowest at 20°C nih.gov.

The threonine analog, this compound (3-HNV), is known to inhibit threonine dehydrogenase (TDH) activity nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org. This inhibition is a key mechanism by which 3-HNV affects cellular processes dependent on threonine metabolism, such as embryonic stem cell proliferation nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org.

Data Table: Substrate Specificity of D-Threonine Dehydrogenase (Pseudomonas cruciviae IFO 12047)

| Substrate | Vmax (U/mg) | Km (mM) | Vmax/Km |

| D-Threonine | 482 | 8.0 | 60.3 |

| DL-threo-3-Hydroxynorvaline | 145 | 5.3 | 27.4 |

Note: Data adapted from asm.org. Values represent activity with NADP+ as a coenzyme.

Structural Basis of TDH-3-Hydroxynorvaline Interaction

While detailed structural studies specifically on the interaction of this compound with TDH are not extensively detailed in the provided search results, general insights into TDH active site structure and substrate binding can be inferred. The enzyme l-threonine dehydrogenase from Thermoplasma volcanium (tvTDH) has been studied structurally, revealing that Tyr137 is crucial for substrate binding and catalysis. This residue is involved in abstracting the β-hydroxyl hydrogen of L-threonine, a process potentially involving direct proton transfer acs.orgnih.gov. The crystal structure of a Y137F mutant of tvTDH in complex with NAD+ and L-3-hydroxynorvaline was determined, indicating that the enzyme can bind this analog nih.gov. This suggests that the active site is capable of accommodating this compound, which shares structural similarities with threonine, particularly the hydroxyl group at the β-carbon.

The interaction of TDH with its substrates and analogs like this compound is critical for understanding its role in threonine metabolism and the effects of these analogs on cellular processes. The precise structural basis for TDH's affinity and catalytic activity towards this compound likely involves specific hydrogen bonding and hydrophobic interactions within the active site, similar to those observed with threonine acs.org.

Influence on Aspartate Kinase Activity and Threonine Overproduction

Aspartate kinase (AK) is a key regulatory enzyme in the aspartate metabolic pathway, catalyzing the first committed step in the biosynthesis of aspartate family amino acids, including threonine, lysine (B10760008), methionine, and isoleucine. In many microorganisms, AK activity is subject to feedback inhibition by the end-product amino acids, particularly threonine and lysine nih.govresearchgate.netasm.orggoogle.com.

While direct evidence of this compound directly modulating aspartate kinase activity is not explicitly detailed in the provided snippets, its role as a threonine analog and its impact on threonine metabolism pathways are significant. In Serratia marcescens, mutants resistant to this compound were isolated and characterized, with some exhibiting altered aspartate kinase and homoserine dehydrogenase activities, leading to increased threonine production asm.org. This suggests an indirect link where resistance to this compound might be associated with desensitization of feedback inhibition mechanisms within the aspartate pathway, potentially involving aspartate kinase. For instance, in Streptomyces albulus, mutants resistant to this compound were screened for reduced feedback inhibition, increased cell growth, and enhanced ε-PL production, indicating that this compound can be used as a selection marker for mutants with altered feedback regulation, which could include aspartate kinase nih.govresearchgate.net.

Metabolic Fates and Catabolism of this compound

Identification of this compound Metabolites

This compound is considered a non-naturally occurring metabolite and is part of the human exposome, found in individuals exposed to the compound or its derivatives hmdb.ca. Research tracing the metabolism of L-threonine in Echinococcus multilocularis metacestode vesicles detected [U-13C]-labeling in aminoacetone and glycine (B1666218), indicating that L-threonine was metabolized by threonine dehydrogenase (TDH). This suggests that TDH is a key enzyme in the breakdown of threonine and potentially its analogs like this compound researchgate.net.

While specific metabolites of this compound itself are not extensively detailed in the provided snippets, its structural similarity to threonine suggests that it might undergo similar metabolic transformations if processed by enzymes like TDH. The product of TDH activity on threonine is typically 2-amino-3-oxobutyrate, which can further decompose into aminoacetone and CO2, or be cleaved to glycine and acetyl-CoA nih.govresearchgate.net. It is plausible that this compound, if accepted by TDH, would yield analogous products.

Enzymatic Degradation Pathways of this compound

The primary enzymatic pathway implicated in the degradation of threonine and its analogs is mediated by threonine dehydrogenase (TDH). As noted, TDH catalyzes the oxidation of the β-hydroxyl group of threonine to yield 2-amino-3-oxobutyrate asm.orgnih.govresearchgate.net. This intermediate is unstable and can spontaneously decompose or be further processed. For instance, it can be cleaved by 2-amino-3-oxobutyrate CoA lyase to produce glycine and acetyl-CoA nih.govresearchgate.net.

This compound, being a structural analog of threonine with a hydroxyl group at the β-position, is recognized as a substrate by some TDH enzymes asm.orgnih.gov. Therefore, the enzymatic degradation pathway for this compound would likely involve TDH-mediated oxidation, producing a corresponding β-keto derivative, which would then be subject to further metabolic fates. The specific enzymes and pathways involved in the complete catabolism of this compound beyond the initial TDH step are not explicitly detailed in the provided search results.

Impact on One-Carbon Metabolism

One-carbon (1C) metabolism is crucial for various cellular processes, including nucleotide biosynthesis and epigenetic modifications, particularly the methylation of histone H3 at lysine 4 (H3K4me3) frontiersin.orgmdpi.com. In mouse embryonic stem cells (mES), threonine catabolism via TDH is a significant source of these 1C units. TDH converts threonine into glycine and acetyl-CoA; the glycine is then utilized to generate the methyl groups required for H3K4 methylation frontiersin.orgfrontiersin.orgmdpi.com.

The threonine analog, this compound (3-HNV), has been shown to inhibit TDH activity nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org. By inhibiting TDH, 3-HNV disrupts the production of glycine and acetyl-CoA from threonine. This disruption can consequently impair the supply of 1C units derived from threonine, thereby impacting processes regulated by 1C metabolism, such as histone methylation frontiersin.orgmdpi.com. Studies suggest that 3-HNV inhibits mES cell proliferation by blocking TDH and threonine catabolism, which in turn affects the 1C units needed for epigenetic H3K4 methylation frontiersin.orgfrontiersin.org.

While human embryonic stem cells (hES) generally lack functional TDH, they still rely on threonine for signaling pathways that support proliferation and pluripotency mdpi.com. The precise impact of 3-HNV on 1C metabolism in hES cells, where TDH is inactive, is less clear from the provided text, but it is noted that 3-HNV inhibits hES cell proliferation through mechanisms that may involve threonine transport and signaling, potentially independent of TDH's role in 1C metabolism frontiersin.orgmdpi.com.

Compound List

this compound (3-HNV)

D-Threonine

L-Threonine

D-2-amino-3-ketobutyrate

Aminoacetone

Glycine

Acetyl-CoA

DL-threo-3-Phenylserine

DL-threo-3-Thienylserine

L-2-amino-3-oxobutyrate

L-Lysine

Methionine

Isoleucine

S-(2-aminoethyl)-L-cysteine

Sulfaguanidine

S-adenosylmethionine (SAM)

Histone H3

Nicotinamide adenine (B156593) dinucleotide (NAD+)

Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)

Pyruvate

Adenosine-5′-diphosphoribose

O-acetyl-L-serine

H-abu-OH

S-(Methyl) glutathione (B108866)

Sepiapterin

Imidazoleacetic acid

Methyl alpha-D-glucopyranoside

Alpha-ketoglutaric acid

Synthetic Methodologies for 3 Hydroxynorvaline and Its Stereoisomers

Asymmetric Synthesis Approaches for Enantiopure 3-Hydroxynorvaline (B612839)

Asymmetric synthesis is crucial for producing enantiomerically pure stereoisomers of this compound, which is essential for investigating their distinct biological activities. These approaches often rely on sophisticated catalytic systems or the use of chiral starting materials to direct the stereochemical outcome of reactions.

Achieving stereoselective control in the synthesis of this compound requires precise manipulation of bond-forming reactions to favor the formation of one stereoisomer over the others. A prominent strategy involves the sequential construction of the stereogenic centers, where the stereochemistry of the first center influences the formation of the second.

One effective method combines organocatalysis and biocatalysis. nih.govrsc.org For instance, an organocatalytic Mannich reaction can be used to establish the first chiral center, followed by an enzymatic ketone reduction to set the second. nih.govrsc.orgresearchgate.net This sequential approach allows for high stereocontrol and provides access to all four possible stereoisomers by selecting the appropriate catalysts for each step. nih.govresearchgate.net Other strategies include stereoselective reductions of precursor molecules, where the choice of reducing agent and catalyst dictates the stereochemical outcome. researchgate.net Asymmetric hydrogenation, for example, is a powerful technique for producing chiral β-hydroxy α-amino derivatives with excellent diastereo- and enantioselectivities. rsc.org

| Reaction Step | Catalyst/Method | Purpose | Outcome |

| Mannich Reaction | Organocatalyst (e.g., Proline) | Forms C-C bond and sets the first stereocenter | Access to specific diastereomers |

| Ketone Reduction | Biocatalyst (e.g., Alcohol Dehydrogenase) | Reduces ketone to alcohol, setting the second stereocenter | High enantioselectivity |

| Asymmetric Hydrogenation | Iridium-based catalyst | Dynamic kinetic resolution of β-ketoesters | Excellent diastereo- and enantioselectivity (>99/1 dr, >99% ee) rsc.org |

The use of molecules from the "chiral pool"—readily available, enantiopure natural products—provides an alternative and often efficient route to enantiopure target molecules. In this approach, the inherent stereochemistry of the precursor is transferred to the final product.

A reported enantioselective synthesis of syn-γ-hydroxynorvaline utilizes (S)-allylglycine as the chiral starting material. researchgate.net This precursor, obtained through asymmetric transfer allylation of a glycine (B1666218) Schiff base, serves as a foundation upon which the rest of the molecule is constructed. The existing stereocenter at the α-carbon directs the stereochemistry of subsequent transformations, ultimately leading to the desired enantiomerically pure product. This chromatography-free method is noted for its efficiency, making it suitable for larger-scale synthesis. researchgate.net

Chemoenzymatic synthesis merges the advantages of chemical and biological catalysis to create highly efficient and selective reaction pathways. nih.gov This approach has been successfully applied to the synthesis of γ-hydroxynorvaline, providing a powerful route to all four of its stereoisomers. nih.govresearchgate.net

A notable chemoenzymatic strategy involves a sequence where the key asymmetric steps are an organocatalytic Mannich reaction and an enzymatic ketone reduction. nih.govrsc.orgrsc.org Researchers have streamlined this process into a one-pot reaction where three distinct steps are performed sequentially without intermediate purification. nih.govrsc.org In this integrated process, 2-propanol serves initially as the solvent for the formation of an aldimine and the subsequent Mannich reaction. Following this, it acts as the reducing agent for the alcohol dehydrogenase-catalyzed reduction of the ketone intermediate. nih.govrsc.org This method not only demonstrates excellent stereocontrol but also enhances process efficiency by reducing the number of separate operational steps. researchgate.net

Chemical Synthesis Routes and Characterization

Chemical synthesis provides the fundamental framework for producing this compound and its analogs. These routes are essential not only for accessing these compounds but also for unequivocally confirming their molecular structure and stereochemistry.

The unambiguous determination of a molecule's structure is a cornerstone of chemical research. Total synthesis serves as the ultimate proof of structure. By constructing a molecule from simpler, known starting materials through a series of well-understood reactions, chemists can confirm its proposed connectivity and stereochemistry.

In the context of this compound, a synthetic sample's structural identity is confirmed by comparing its spectroscopic and physical properties with those of a known standard or with reported data. For example, after synthesizing γ-oxonorvaline, a precursor to γ-hydroxynorvaline, its spectral data and optical rotation were determined and matched against previously reported values to confirm its identity. researchgate.net This comparative analysis is a standard and rigorous method for structural verification in chemical synthesis.

The terms erythro and threo are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if two identical or similar substituents are on the same side of the carbon backbone, the isomer is referred to as erythro. If they are on opposite sides, it is the threo isomer. chemistrysteps.com

Biological Activities and Mechanisms of Action of 3 Hydroxynorvaline

Effects on Cellular Proliferation and Development

3-Hydroxynorvaline (B612839) has been shown to have a pronounced and selective impact on the proliferation and development of certain cell types, most notably embryonic stem cells.

Differential Sensitivity Across Cell Lines (e.g., HeLa, MEF, 3T3)

A key observation is the differential sensitivity of various cell lines to this compound. While it potently inhibits the growth of embryonic stem cells, other cell lines such as HeLa (a human cervical cancer cell line), mouse embryonic fibroblasts (MEFs), and 3T3 cells (a mouse fibroblast cell line) are not affected by 3-HNV. nih.govnih.gov Studies have shown that the growth of HeLa, MEF, and 3T3 cells is not uniquely sensitive to threonine deprivation in the same way that mouse ES cells are. nih.govwaikato.ac.nz For instance, MEF and 3T3 cell growth is more sensitive to the deprivation of cysteine, while 3T3 cells also show reduced growth in the absence of arginine or leucine. nih.gov This differential sensitivity underscores a unique metabolic dependency of embryonic stem cells on threonine, which 3-HNV exploits.

Table 1: Effect of this compound on Various Cell Lines

| Cell Line | Organism | Cell Type | Effect of 3-HNV | Reference |

|---|---|---|---|---|

| mES | Mouse | Embryonic Stem Cell | Proliferation inhibited | oup.comnih.gov |

| hES | Human | Embryonic Stem Cell | Proliferation inhibited | oup.comnih.gov |

| HeLa | Human | Cervical Cancer | No significant effect on growth | nih.govnih.gov |

| MEF | Mouse | Embryonic Fibroblast | No significant effect on growth | nih.govnih.gov |

| 3T3 | Mouse | Fibroblast | No significant effect on growth | nih.govnih.gov |

Impact on Human Embryonic Stem Cell Proliferation in the Absence of Functional TDH

The inhibitory effect of this compound on human embryonic stem (hES) cells, which lack a functional threonine dehydrogenase (TDH) enzyme, is a significant finding. nih.govfrontiersin.org Humans produce a truncated and seemingly inactive form of the TDH protein. oup.comnih.gov In one study, a 4 mM concentration of 3-HNV was sufficient to inhibit the growth of hES cell colonies within the first two days of culture. oup.com After three days, the colonies lost their integrity and dissociated, indicating cell death. oup.com This toxic effect could be largely rescued by the addition of 4 mM L-threonine (B559522), which also led to some apparent differentiation in the rescued hES cells. oup.com The fact that 3-HNV inhibits hES cell proliferation despite the absence of a functional TDH points towards a mechanism that is not solely reliant on the inhibition of threonine catabolism via TDH. oup.comnih.govfrontiersin.org This suggests that other threonine-dependent pathways, possibly related to protein synthesis or signaling, are being disrupted. oup.com

Compromise of Bovine Embryo Development and Inner Cell Mass Outgrowths

The detrimental effects of this compound extend to the development of embryos in other species. In bovine models, 3-HNV has been shown to severely compromise embryo development and the outgrowth of the inner cell mass (ICM). waikato.ac.nzpublish.csiro.au The ICM is the pluripotent cell population within a blastocyst that gives rise to the fetus. One study found that 300 µM 3-HNV was lethal to all bovine embryos and bovine fetal fibroblasts within three days when cultured in a threonine-depleted medium. publish.csiro.au This toxic effect was fully rescued by supplementation with a more than tenfold excess of threonine. publish.csiro.au

Furthermore, 3-HNV was found to severely impair not only bovine embryo development and ICM outgrowths but also trophectoderm (TE) primary cultures and bovine embryonic fibroblast cells. waikato.ac.nz Interestingly, it also impaired TDH-free skin fibroblasts under threonine-depleted conditions, further questioning its specificity as a TDH inhibitor and suggesting a broader, non-specific mechanism of action, possibly through its incorporation into proteins. waikato.ac.nzpublish.csiro.au

Mechanism of Action as a Threonine Analog

The primary mechanism through which this compound exerts its biological effects is by acting as an analog of L-threonine. This allows it to interfere with threonine's metabolic and biosynthetic pathways.

Incorporation into Proteins

One of the proposed mechanisms for the toxicity of this compound, particularly in cells lacking functional TDH like hES cells, is its incorporation into proteins in place of threonine. oup.comsigmaaldrich.comdv-expert.org As a structural analog, 3-HNV can be mistakenly recognized by the cellular machinery responsible for protein synthesis. researchgate.net Specifically, it can be aminoacylated and attached to the transfer RNA (tRNA) designated for threonine. researchgate.net This "mischarged" tRNA then delivers 3-HNV to the ribosome, where it is incorporated into the growing polypeptide chain.

The substitution of threonine with this compound can have significant consequences for the resulting protein's structure and function. researchgate.net This may disrupt critical processes such as threonine-residue phosphorylation, a key mechanism for regulating protein activity and signaling pathways essential for cell proliferation. oup.com While this incorporation is a plausible explanation for its toxicity, it is noted that 3-HNV does not inhibit the proliferation of all cell types, suggesting that embryonic stem cells may be uniquely vulnerable to this disruption. researchgate.netfrontiersin.org The rescue of 3-HNV's effects by an excess of L-threonine supports the idea of a competitive interaction at the level of protein synthesis or transport. oup.com

Interaction with Aminoacyl-tRNA Synthetases (ARSs)

Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. nih.gov HNV's toxicity is significantly linked to its ability to be mistakenly utilized by this system.

This compound is recognized and activated by threonyl-tRNA synthetase (ThrRS), the enzyme responsible for charging tRNA with threonine. nih.govplos.org Despite being a non-cognate amino acid, HNV is accepted as a substrate by the catalytic site of E. coli ThrRS. researchgate.net The enzyme's active site contains a zinc ion that aids in recognizing threonine, but it is not perfectly selective and can also bind HNV. nih.gov This interaction is competitive, with HNV acting as a threonine analogue. researchgate.net

A key aspect of ARS function is "editing" or "proofreading," a mechanism to remove incorrectly activated amino acids or misacylated tRNAs to maintain translational accuracy. nih.gov However, HNV represents a case of "fidelity escape." acs.org While ThrRS can edit other non-cognate amino acids like serine, it fails to effectively edit HNV. acs.orgresearchgate.net This lack of proofreading allows HNV to be stably attached to tRNAThr and subsequently misincorporated into growing polypeptide chains during protein synthesis. researchgate.netacs.org This infiltration of a non-proteogenic amino acid into proteins can alter their structure and function, leading to toxic effects on the cell. researchgate.netsigmaaldrich.com

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| Threonine | K'4 (Apparent Dissociation Constant) | 135 µM | acs.org |

| k+5 (Forward Rate of Adenylation) | 29 s-1 | acs.org | |

| kcat/KM (Specificity Constant) | Reference Value | acs.org | |

| This compound (HNV) | K'HNV (Apparent Dissociation Constant) | 6.8 mM (6800 µM) | acs.orgpsu.edu |

| k'+5[HNV] (Forward Rate of Adenylation) | 20 s-1 | acs.orgpsu.edu | |

| kcat/KM (Specificity Constant) | 20-30 fold less than Threonine | acs.org |

Alternative Mechanisms of Action Beyond TDH Inhibition

While HNV is known to inhibit threonine dehydrogenase (TDH), a key enzyme in threonine catabolism in some species, this is not its only mechanism of action. frontiersin.orgnih.gov Evidence for alternative mechanisms comes from studies on cells that lack a functional TDH enzyme, such as human embryonic stem (hES) cells. frontiersin.orgfrontiersin.org In these cells, HNV still potently inhibits proliferation, indicating a TDH-independent mode of toxicity. frontiersin.orgnih.govfrontiersin.org

One proposed alternative mechanism is the inhibition of threonine transport across the cell membrane. frontiersin.orgnih.gov Furthermore, the misincorporation of HNV into proteins, as detailed previously, represents a significant toxic mechanism that is entirely independent of TDH inhibition. waikato.ac.nz It has also been noted that the concentrations of HNV required to inhibit mouse embryonic stem cell proliferation are much lower than the K_i for TDH inhibition, suggesting another mechanism is at play. nih.gov

Teratogenic and Embryotoxic Effects of this compound

This compound is a known teratogen, a substance that can cause congenital malformations, and is embryotoxic, meaning it is harmful to a developing embryo. sigmaaldrich.comnih.gov Its ability to interfere with fundamental cellular processes, particularly protein synthesis and threonine metabolism, leads to severe developmental defects in animal models. frontiersin.orgnih.gov

Observed Developmental Effects in Animal Models (e.g., chicken, mouse)

Studies in both avian and mammalian models have demonstrated the potent teratogenic and embryotoxic effects of HNV.

Chicken Embryos : When administered to developing chicken embryos, HNV causes a dose-dependent increase in congenital defects, growth retardation (body mass and length), and mortality. nih.govresearchgate.net The observed malformations can include neural tube defects. grafiati.com

Mouse Embryos : In pregnant mice, HNV exposure leads to embryotoxic effects, including growth retardation and increased mortality of the embryos. nih.gov It also induces a range of congenital defects in the surviving mouse embryos. nih.govgrafiati.com At the pre-implantation stage, HNV can block the development of morula-stage embryos into cavitated blastocysts, an effect that can be rescued by the addition of excess threonine. nih.gov This indicates a critical dependence of early mouse embryo development on processes inhibited by HNV. nih.gov

| Animal Model | Observed Effects | Key Findings | Reference |

|---|---|---|---|

| Chicken | Congenital defects, growth retardation, mortality | Effects are dose-dependent. | nih.gov |

| Mouse | Congenital defects, growth retardation, mortality, blockage of blastocyst formation | Effects are dose-dependent and can be partially rescued by threonine supplementation. | nih.govnih.gov |

Induction of Congenital Defects (e.g., Neural Tube Defects)

Research has identified this compound as an embryotoxic and teratogenic agent, capable of inducing congenital defects, including neural tube defects (NTDs), in a dose-dependent manner. grafiati.comnih.gov Studies on both chicken and mouse embryos have demonstrated that exposure to HNV during critical developmental stages leads to a significant increase in developmental abnormalities.

In chicken embryos, the administration of HNV at doses ranging from 75 to 300 µmole/egg resulted in a dose-dependent incidence of congenital defects. nih.gov Similarly, when pregnant mice were treated with total doses of 900 to 1800 mg/kg of body mass, a dose-dependent increase in embryotoxicity and congenital malformations was observed in the mouse embryos. nih.gov The teratogenic effects of HNV are thought to be linked to its structural similarity to L-threonine, allowing it to interfere with metabolic processes that are crucial for normal embryonic development. grafiati.com One proposed mechanism is the inhibition of the enzyme serine hydroxymethyltransferase (SHMT), which is vital for folate metabolism and the synthesis of essential biomolecules required for proper neural tube closure.

| Model Organism | Administered Dose of this compound | Observed Effect | Reference |

| Chicken Embryo | 75-300 µmole/egg | Dose-dependent induction of congenital defects, including neural tube defects. | nih.gov |

| Mouse Embryo | 900-1800 mg/kg body mass (total dose) | Dose-dependent increase in embryotoxicity and congenital defects. | nih.gov |

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against certain enveloped viruses. nih.govsigmaaldrich.com

Activity Against Herpes Virus

A significant area of research has been the antiviral activity of HNV against Herpes Simplex Virus (HSV). sigmaaldrich.com As a threonine analog, HNV has been shown to specifically target and disrupt the replication of herpesvirus. sigmaaldrich.com

The mechanism of action involves the inhibition of key viral enzymes essential for DNA synthesis. sigmaaldrich.com Treatment of HSV-infected cells with HNV leads to a marked reduction in both the rate and the total synthesis of viral DNA. sigmaaldrich.com This is achieved through the significant inhibition of HSV-1 thymidine (B127349) kinase (TK) and DNA polymerase (DP) activities. sigmaaldrich.com It is suggested that HNV is incorporated into these viral enzymes, thereby disrupting their function and halting viral replication. sigmaaldrich.com Host cell TK and DP activities, however, remain unaffected, indicating a specific action against the viral enzymes. sigmaaldrich.com

| Parameter | Effect of this compound (5-10 mM) on HSV-infected cells | Reference |

| Rate of Viral DNA Synthesis | Reduced by approximately 15-fold (at 6 hours post-infection) | sigmaaldrich.com |

| Total Viral DNA Synthesis | Reduced by 12-fold (between 3 and 12 hours post-infection) | sigmaaldrich.com |

| HSV-1 Thymidine Kinase (TK) Activity | Reduced by 75% | sigmaaldrich.com |

| HSV-1 DNA Polymerase (DP) Activity | Reduced to baseline levels | sigmaaldrich.com |

Effects on Protein Processing and Glycosylation

As a threonine analog, this compound can interfere with post-translational modifications of proteins, specifically asparagine-linked glycosylation. grafiati.commdpi.com This interference can have significant consequences for the stability and function of glycoproteins.

Enhanced Degradation of Cathepsin D

The effects of HNV on the lysosomal aspartic protease Cathepsin D have been studied in human fibroblasts. grafiati.com In the presence of HNV, which acts as an inhibitor of asparagine-linked glycosylation, cells synthesize Cathepsin D molecules with a reduced number of oligosaccharide chains (two, one, or none). grafiati.com

The non-glycosylated precursor of Cathepsin D is particularly unstable and undergoes rapid degradation, reportedly within 45 minutes of its synthesis, likely within the endoplasmic reticulum. grafiati.com While the polypeptides with one or two oligosaccharide chains are correctly transported to lysosomes and undergo normal proteolytic maturation, the stability of the mature glycosylated and non-glycosylated Cathepsin D within the lysosomes is markedly decreased due to the replacement of threonine with HNV. grafiati.com This suggests that the incorporation of HNV enhances the degradation of the mature enzyme in the lysosomes. grafiati.com

Inhibition of Asparagine-Linked Glycosylation

This compound's primary mechanism in altering protein processing is its ability to inhibit asparagine-linked glycosylation. grafiati.commdpi.com This process is crucial for the proper folding, stability, and function of many proteins.

In studies using rat hepatocytes, HNV was shown to disrupt the glycosylation of alpha 1-acid glycoprotein (B1211001). sigmaaldrich.com In the presence of the analog, hepatocytes produced immunoreactive alpha 1-acid glycoprotein with a variable number of oligosaccharide chains, ranging from zero to the full complement of six. sigmaaldrich.com This inhibition of proper glycosylation also affects protein secretion, with partially glycosylated and unglycosylated forms of the glycoprotein being secreted more slowly than the native, fully glycosylated form. sigmaaldrich.com

| Glycoprotein | Cell Type | Effect of this compound | Reference |

| Cathepsin D | Human Fibroblasts | Synthesis of molecules with 0, 1, or 2 oligosaccharide chains; enhanced degradation of the non-glycosylated precursor and the mature enzyme. | grafiati.com |

| Alpha 1-acid glycoprotein | Rat Hepatocytes | Synthesis of molecules with 0-6 oligosaccharide chains; slower secretion of partially and unglycosylated forms. | sigmaaldrich.com |

Influence on Reprogramming of Somatic Cells into Induced Pluripotent Stem Cells

The process of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) is a complex one, and studies have suggested that this compound can influence this process. europa.euwaikato.ac.nz

Research indicates that the induction of threonine dehydrogenase (TDH) enhances the reprogramming of mouse somatic cells into iPSCs. europa.eu As an inhibitor of TDH, this compound has been shown to inhibit this induction, thereby likely impeding the reprogramming process. waikato.ac.nz Furthermore, HNV has been observed to inhibit the proliferation of both mouse and human embryonic stem cells, which is a critical aspect of establishing stable iPSC lines. waikato.ac.nz While direct quantitative data on the efficiency of iPSC generation in the presence of HNV is limited, its inhibitory effects on key related processes are evident.

| Process Related to iPSC Generation | Influence of this compound | Reference |

| Threonine Dehydrogenase (TDH) Induction | Inhibits TDH induction, which is known to enhance reprogramming of mouse somatic cells into iPSCs. | europa.euwaikato.ac.nz |

| Embryonic Stem Cell Proliferation | Inhibits the proliferation of both mouse and human embryonic stem cells. | waikato.ac.nz |

| Bovine Embryo and Cell Development | Compromises bovine embryo development, ICM outgrowths, TE primary cultures, and bovine embryonic fibroblast (BEF) cells. | waikato.ac.nz |

Utilization as a Research Tool

This compound's unique properties make it an invaluable probe in several areas of biological investigation.

Study of Protein Translation Fidelity and Acyl-tRNA Editing

The accuracy of protein synthesis, or translation fidelity, is critical for cellular function and is maintained by proofreading mechanisms, including the editing functions of aminoacyl-tRNA synthetases (ARSs). nih.gov These enzymes are responsible for correctly pairing amino acids with their corresponding transfer RNAs (tRNAs). This compound has been instrumental in studying these fidelity mechanisms, particularly for threonyl-tRNA synthetase (ThrRS). sigmaaldrich.comlookchem.com

Research has shown that this compound can evade the editing process of E. coli ThrRS. nih.govresearchgate.net Despite being a nonproteogenic (unnatural) amino acid, HNV is efficiently recognized and activated by ThrRS. nih.gov In vitro studies have demonstrated that the specificity constant (kcat/KM) for HNV is only about 20 to 30 times lower than that for the cognate amino acid, threonine. nih.govresearchgate.net Crucially, once HNV is attached to the tRNA, forming HNV-tRNA(Thr), the synthetase fails to hydrolyze this incorrect pairing (a process known as post-transfer editing). nih.govresearchgate.net This "fidelity escape" allows HNV to be incorporated into proteins in place of threonine. nih.gov The toxic effects observed in bacteria exposed to HNV are attributed, in part, to the synthesis of these altered proteins. researchgate.net By using HNV, researchers can probe the limits and mechanisms of the editing domain of ThrRS and understand how certain non-cognate amino acids can bypass these quality control checkpoints. nih.gov

Table 1: Kinetic Parameters of E. coli Threonyl-tRNA Synthetase

| Substrate | kcat/KM (Specificity Constant) | Notes |

|---|---|---|

| Threonine | Higher | The natural, cognate substrate. |

Probe for Threonine Metabolism and Enzyme Studies

This compound is a valuable tool for investigating the metabolic pathways of threonine. sigmaaldrich.comsigmaaldrich.com A key enzyme in threonine metabolism in some organisms is threonine dehydrogenase (TDH), which catabolizes threonine into products like glycine (B1666218) and acetyl-CoA. nih.govnih.gov HNV acts as a known inhibitor of TDH. nih.govfrontiersin.org This inhibitory property allows researchers to study the consequences of blocking this specific metabolic route. For instance, its use in mouse embryonic stem cells was crucial in forming the initial hypothesis that threonine catabolism via TDH was essential for their proliferation. nih.govfrontiersin.org By observing the effects of HNV, scientists can dissect the roles of TDH and downstream metabolites in various cellular functions. biorxiv.org

Investigation of Amino Acid Transport Systems

The transport of amino acids across the cell membrane is a vital process mediated by specific transporter proteins. This compound has been utilized to characterize the transport systems responsible for threonine uptake. Studies in mouse embryonic stem cells revealed that HNV is a potent inhibitor of sodium (Na+)-dependent threonine transport. nih.govfrontiersin.org This inhibition is competitive, suggesting that HNV and threonine are recognized by the same transporters. nih.gov

The primary transporters implicated are the Alanine-Serine-Cysteine (ASC) system transporters, specifically ASCT1 and ASCT2. nih.govnih.govfrontiersin.org These transporters show a preference for neutral amino acids with smaller side chains, a category that includes threonine and HNV. researchgate.net By measuring the uptake of radiolabeled threonine in the presence of varying concentrations of HNV, researchers can characterize the kinetics and specificity of these transport systems. frontiersin.org This research has been particularly important in stem cell studies, where the transport of threonine appears to be a critical regulatory point for proliferation, independent of its subsequent metabolism. nih.govfrontiersin.org

Table 2: Inhibition of Na+-dependent Threonine Transport in mES Cells

| Inhibitor | Strength of Inhibition | Implicated Transport System |

|---|---|---|

| This compound | Strong | ASC (ASCT1, ASCT2) nih.govfrontiersin.org |

| Serine | Strong | ASC nih.govfrontiersin.org |

| Cysteine | Strong | ASC nih.govfrontiersin.org |

Development of this compound Derivatives for Specific Applications

The core structure of this compound can be chemically modified to create derivatives with tailored properties for advanced research and potential therapeutic uses.

Design of Unnatural Glycopeptides for Cancer Research

A significant application of this compound derivatives is in the field of cancer immunology, specifically in the development of synthetic cancer vaccines. acs.org Many cancers, including pancreatic cancer, are associated with aberrant glycosylation of the MUC1 protein, leading to the presentation of tumor-associated antigens like the Tn antigen (GalNAcα1-O-Ser/Thr). unirioja.es Glycopeptides based on the MUC1 sequence are therefore promising candidates for vaccines designed to elicit an anti-tumor immune response. researchgate.netresearchgate.net

However, as these are "self-antigens," they often induce a weak immune response. acs.orgresearchgate.net To overcome this, researchers have engineered unnatural MUC1 glycopeptides by replacing the natural threonine residue with (2S,3R)-3-hydroxynorvaline. acs.orgunirioja.es The rationale for this substitution is that the ethyl group on HNV's side chain can enhance certain molecular interactions, such as CH/π interactions, with anti-MUC1 antibodies. acs.org

Structural and binding studies have shown that these HNV-containing unnatural glycopeptides can effectively mimic the conformation of the natural MUC1 antigen and bind with equivalent or even slightly higher affinity to anti-MUC1 antibodies like SM3. acs.orgunirioja.es When these synthetic antigens were tested in vivo, they were capable of generating antibodies in mice that could recognize and bind to human cancer cell lines expressing the MUC1 tumor antigen. unirioja.es This demonstrates that rationally designed HNV-derivatives can serve as effective mimics of tumor antigens, a crucial step in developing more potent and specific glycopeptide-based cancer vaccines. acs.orgunivr.it

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | HNV |

| Threonine | Thr |

| Glycine | Gly |

| Acetyl-CoA | |

| Serine | Ser |

| Cysteine | Cys |

| Alanine | Ala |

| GalNAc (N-Acetylgalactosamine) | |

| allo-Threonine | aThr |

Mimicry of Tumor-Associated Antigens (e.g., MUC1)

One of the most promising areas of research for this compound is its use in mimicking tumor-associated antigens, such as Mucin-1 (MUC1). nih.govacs.org MUC1 is a glycoprotein that is overexpressed in a variety of cancers, including breast, pancreatic, and colon cancer. acs.orgunirioja.es In cancerous cells, the MUC1 protein is often under-glycosylated, exposing parts of the peptide core that can be recognized by the immune system. acs.org

Researchers have engineered synthetic glycopeptides containing (2S,3R)-3-hydroxynorvaline as a substitute for the natural threonine residue found in the immunodominant epitope of MUC1. nih.govacs.org This substitution is significant because the synthetic version with this compound has been shown to effectively mimic the conformation of the natural MUC1 antigen. nih.govresearchgate.net This mimicry is crucial for stimulating an effective immune response against cancer cells. acs.orgunirioja.es The presence of an extra methylene (B1212753) group in the side chain of this compound, compared to threonine, enhances its interaction with anti-MUC1 antibodies. acs.orgresearchgate.net Despite some thermodynamic trade-offs, this synthetic glycopeptide exhibits a slightly higher binding affinity for the anti-MUC1 antibody SM3 than its natural counterpart. nih.govacs.org

Application in Cancer Vaccine Candidates

The ability of this compound to mimic MUC1 has led to its incorporation into cancer vaccine candidates. nih.govacs.orgunirioja.es MUC1-based vaccines often face the challenge of being "self-antigens," which can lead to a weak immune response. unirioja.esresearchgate.net To overcome this, researchers have engineered synthetic antigens with subtle chemical modifications, such as the inclusion of this compound, to create more immunogenic molecules. acs.orgacs.orgunirioja.es

When a vaccine candidate containing a MUC1 glycopeptide with (2S,3R)-3-hydroxynorvaline was conjugated with gold nanoparticles and administered to mice, it stimulated the production of specific anti-MUC1 IgG antibodies. nih.govunirioja.es The efficacy of this response was comparable to that of the natural MUC1 derivative. nih.govunirioja.es Importantly, the antibodies generated by this synthetic vaccine candidate demonstrated cross-reactivity, meaning they could selectively target and recognize human breast cancer cells that express the natural MUC1 antigen. nih.govacs.orgunirioja.es These findings highlight the potential of using this compound in the rational design of more effective cancer vaccines. nih.govunirioja.es

Diagnostic Tools for Cancer

Beyond therapeutic applications, this compound-containing glycopeptides are also being explored for their potential in developing new diagnostic tools for cancer. unirioja.esunirioja.esresearchgate.net The principle behind this application is the detection of autoantibodies against tumor-associated MUC1 in the blood of cancer patients. researchgate.netunivr.it

Researchers have developed diagnostic assays using engineered glycopeptides as probes to detect these autoantibodies. researchgate.net In one approach, these synthetic MUC1 mimics, including those with this compound, are attached to gold nanoparticles. univr.it These nanoparticle probes can then be used in assays like dot-blots to test for the presence of anti-MUC1 autoantibodies in serum samples. researchgate.netunivr.it This strategy has shown promise in distinguishing between serum from pancreatic cancer patients and healthy individuals. researchgate.netunivr.it The development of such diagnostic tools could lead to earlier detection of cancers like pancreatic cancer, which is often diagnosed at a late stage. researchgate.net

Role in Understanding Amino Acid Metabolism and its Link to Disease

Implications for Inherited Metabolic Disorders

Inherited metabolic disorders are a group of genetic conditions where the body cannot properly process certain substances, including amino acids. pafmj.org These disorders can lead to a range of serious health problems. pafmj.orgmsdmanuals.com While direct research linking this compound to the diagnosis or treatment of these specific disorders is limited, its role as an unnatural amino acid and a threonine analogue provides a valuable tool for studying the fundamental processes of amino acid metabolism and protein synthesis. sigmaaldrich.com

By using analogues like this compound, researchers can investigate the fidelity of protein translation and the mechanisms of enzymes involved in threonine metabolism. sigmaaldrich.com Understanding how cells differentiate between natural and unnatural amino acids can provide insights into the molecular basis of metabolic errors that occur in inherited disorders. nih.gov For instance, studying the effects of threonine analogues could help elucidate the pathways affected in disorders of branched-chain amino acid metabolism, which can cause severe metabolic acidosis and neurological problems. msdmanuals.com

Potential in Nutritional and Dietary Supplement Research as an Amino Acid Derivative

Amino acids and their derivatives are widely used in nutritional and dietary supplements for various purposes, including enhancing physical and mental performance. medchemexpress.com As a derivative of the amino acid valine, DL-3-hydroxynorvaline falls into this broad category of compounds. medchemexpress.com Research in this area explores how amino acid derivatives can influence anabolic hormone secretion, provide energy during exercise, and help prevent muscle damage. medchemexpress.com

While specific studies on this compound as a dietary supplement are not extensive, its classification as an amino acid derivative suggests its potential for investigation in this field. medchemexpress.com The broader context of amino acid supplementation is guided by extensive research on protein and amino acid requirements for human nutrition, as outlined by organizations like the World Health Organization. who.int Further research would be needed to determine any specific ergogenic or health benefits of this compound in a nutritional context.

Preclinical Investigations and Future Directions

Preclinical studies have provided compelling evidence for the efficacy of vaccine candidates incorporating this compound. unirioja.es In mouse models of colon adenocarcinoma and pancreatic cancer, a vaccine utilizing a non-natural MUC1 glycopeptide demonstrated both prophylactic and therapeutic effects, significantly delaying tumor growth. unirioja.es These preclinical successes underscore the potential of this approach and provide a strong rationale for further development. unirioja.es

Future research will likely focus on several key areas. Optimizing the vaccine formulation, including the choice of carrier protein and adjuvant, will be crucial for maximizing the immune response. unirioja.es Further in-vivo testing in various animal models will be necessary to assess the long-term safety and efficacy of these vaccine candidates. ucl.ac.uk Additionally, the development of more sophisticated diagnostic tools based on this compound-containing probes will continue, with the aim of improving early cancer detection. researchgate.net The ongoing investigation into the metabolism of threonine and its analogues in various organisms may also reveal new therapeutic targets and applications for this compound. researchgate.net

Research Applications and Potential Therapeutic Implications of 3 Hydroxynorvaline

Preclinical Efficacy Studies (e.g., in vivo animal models)

Preclinical research utilizing in vivo animal models has begun to explore the therapeutic potential of 3-Hydroxynorvaline (B612839) across a spectrum of diseases, including metabolic disorders, parasitic infections, and cancer. These studies, while preliminary, offer insights into the compound's biological activities and its effects on disease progression in a whole-organism context.

In the field of hematology, a study using a mouse model of β-thalassemia identified elevated levels of DL-3-hydroxynorvaline in peripheral blood cells. nih.gov A strong positive correlation was observed between the concentration of DL-3-hydroxynorvaline and hemoglobin levels in these mice, suggesting a potential role for the compound in relation to red blood cell pathology. nih.gov

Research in parasitology has investigated this compound's effect on the growth of Echinococcus multilocularis, the causative agent of alveolar echinococcosis. In an in vitro model using metacestode vesicles, the larval stage of the parasite, treatment with this compound resulted in a significant reduction in vesicle growth. biorxiv.orgnih.govresearchgate.net This inhibitory effect highlights its potential as an anti-parasitic agent.

In the realm of oncology, a synthetic glycopeptide containing (2S,3R)-3-hydroxynorvaline as a mimic of a tumor-associated MUC1 antigen has been evaluated as a cancer vaccine candidate in mice. unirioja.es This modified glycopeptide, when conjugated to gold nanoparticles and administered to mice, elicited a robust immune response, generating specific antibodies against the MUC1 tumor antigen. unirioja.es These antibodies were capable of recognizing and binding to human breast cancer cells that express MUC1. unirioja.es Furthermore, a vaccine incorporating a non-natural MUC1 glycopeptide demonstrated both prophylactic and therapeutic efficacy in mouse models of colon adenocarcinoma and pancreatic cancer by significantly delaying tumor growth. unirioja.es

Developmental biology studies in bovine models have shown that this compound can impair embryonic development. waikato.ac.nz Specifically, it compromised the development of bovine embryos and inner cell mass outgrowths. waikato.ac.nz Similarly, in mouse embryonic stem cells, this compound has been shown to inhibit proliferation. frontiersin.orgmdpi.comfrontiersin.org

The following table summarizes the key findings from these preclinical efficacy studies involving this compound in various animal and in vitro models.

| Animal/In Vitro Model | Condition Studied | Key Research Findings |

| Mouse Model of β-thalassemia | β-thalassemia | Elevated levels of DL-3-hydroxynorvaline in peripheral blood cells were highly correlated with hemoglobin levels. nih.gov |

| Echinococcus multilocularis Metacestode Vesicles (In Vitro) | Alveolar Echinococcosis | This compound significantly reduced the growth of metacestode vesicles. biorxiv.orgnih.govresearchgate.net |

| Mouse | Cancer (Breast, Colon, Pancreatic) | A vaccine containing a (2S,3R)-3-hydroxynorvaline glycopeptide elicited antibodies that recognized human breast cancer cells. unirioja.es In mouse models of colon and pancreatic cancer, the vaccine delayed tumor growth. unirioja.es |

| Bovine Embryos (In Vitro) | Embryonic Development | This compound severely compromised bovine embryo development and inner cell mass outgrowths. waikato.ac.nz |

| Mouse Embryonic Stem Cells (In Vitro) | Cell Proliferation | The threonine analog, this compound, inhibits the proliferation of mouse embryonic stem cells. frontiersin.orgmdpi.comfrontiersin.org |

Analytical and Characterization Methods for 3 Hydroxynorvaline in Biological Matrices

Identification in Biological Samples (e.g., human blood, urine)

3-Hydroxynorvaline (B612839) has been identified in a diverse range of biological matrices. It has been reported in human blood, where it is considered part of the human exposome, meaning it is not naturally occurring but results from exposure. hmdb.ca The compound has also been detected in the urine of mice. researchgate.net Beyond mammalian systems, this compound has been characterized as a component of modified nucleosides in the transfer RNA (tRNA) of thermophilic bacteria. oup.com Its presence has also been noted in plants and fermented products; for instance, it was identified as a metabolite in JUNCAO wine fermentation and has been observed to accumulate in maize (Zea mays) leaves in response to stress. mdpi.comoup.com Furthermore, comprehensive profiling studies have confirmed the presence of this compound in common legumes. nih.gov

Spectroscopic and Chromatographic Techniques for Analysis

A combination of chromatographic separation and spectroscopic detection forms the cornerstone of this compound analysis. These techniques provide the necessary selectivity and sensitivity for unambiguous identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of this compound. vulcanchem.com To make the amino acid volatile for GC analysis, it is typically converted into a suitable derivative, such as a trimethylsilyl (B98337) (TMS) derivative. oup.com The subsequent mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint for the molecule.

One common approach involves a GC system like the Agilent 7890A coupled with a mass selective detector. rsc.org GC-time-of-flight (TOF)-MS has also been successfully employed for its identification in biological samples. mdpi.comvulcanchem.com The Human Metabolome Database (HMDB) and PubChem provide reference mass spectra for the TMS derivative of this compound, aiding in its identification. nih.govhmdb.ca

Table 1: Experimental GC-MS Data for this compound Derivative

| Parameter | Value | Source |

|---|---|---|

| Instrument Type | GC-EI-TOF | nih.gov |

| Ionization Mode | Positive | nih.gov |

| Top 5 Peaks (m/z) | 131, 144, 132, 147, 219 | nih.gov |

| Molecular Ion [M+] (m/z) | 221 | rsc.org |

This table presents a summary of typical data obtained from GC-MS analysis of a this compound derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its connectivity and stereochemistry. vulcanchem.compdbj.org For analysis, a purified sample of the compound is typically dissolved in a deuterated solvent. oup.com While detailed spectra for this compound itself are available, much of the published research provides spectral data for its derivatives created during synthetic processes. rsc.orgmolbase.com

Table 2: Representative ¹³C-NMR Spectral Data for a this compound-Related Lactone

| Carbon Atom | Chemical Shift (δC) [ppm] | Source |

|---|---|---|

| Me | 20.9 | rsc.org |

| C-4 | 40.4 | rsc.org |

| C-3 | 55.8 | rsc.org |

| OMe | 55.9 | rsc.org |

| C-5 | 74.6 | rsc.org |

| C-2 | 176.3 | rsc.org |

This table shows example ¹³C-NMR data for a derivative synthesized during a study on γ-hydroxynorvaline, illustrating the type of structural information obtained.

Beyond its coupling with GC, mass spectrometry in its various forms is central to characterizing this compound. Techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) have been used to determine the molecular weight of derivatives of the amino acid. oup.com

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. libretexts.orgbu.edu In this method, a specific ion (the precursor ion) is selected and then fragmented by colliding it with an inert gas, a process known as Collision-Induced Dissociation (CID). oup.comlibretexts.org The resulting fragment ions (product ions) provide evidence for the compound's structure. This technique was instrumental in characterizing the amino acid-purine carbamoyl (B1232498) linkage in a modified nucleoside containing this compound by analyzing its trimethylsilylated form. oup.com High-energy CID, often performed on MALDI-TOF/TOF instruments, can yield specific immonium ions and fragmentation patterns that are useful for identifying and distinguishing amino acids. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and purification of this compound from complex mixtures. researchgate.net The method can be adapted to analyze the amino acid directly or after derivatization to enhance detection. For instance, HPLC with fluorescence detection has been used after derivatization to identify the compound in plant extracts. oup.com

The coupling of HPLC with mass spectrometry (LC-MS) provides a highly sensitive and specific analytical platform. nih.gov Techniques like LC-Quadrupole Time-of-Flight (LC-QToF) mass spectrometry have been applied for the comprehensive profiling of both proteinogenic and non-proteinogenic amino acids, including this compound, in various food sources like legumes. nih.gov This approach allows for both targeted and non-targeted analysis of compounds in a sample. nih.gov

Table 3: HPLC and LC-MS/MS Systems Used in Amino Acid Analysis

| Technique | Application | Column Example | Detection Method | Source |

|---|---|---|---|---|

| HPLC | Enantiomeric purity analysis | Chiral column | UV/Fluorescence | rsc.orgresearchgate.net |

| LC-MS/MS | Detection and quantification in human lens | Not specified | Tandem Mass Spectrometry | nih.gov |

| LC-QToF | Comprehensive profiling in legumes | Not specified | Quadrupole Time-of-Flight MS | nih.gov |

This table summarizes various HPLC-based methods and their applications in the analysis of this compound and related compounds.

Detection and Quantification Methods

Reliable detection and quantification are essential for understanding the role and prevalence of this compound in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a benchmark method for both detecting and quantifying low levels of specific metabolites in complex biological extracts, such as those from human tissues. nih.gov This method offers high selectivity by monitoring specific precursor-to-product ion transitions.

Quantitative analyses can also be performed using high-resolution mass spectrometers like a Quadrupole Time-of-Flight (Q-TOF) LC/MS system. biorxiv.org In such studies, the amount of an amino acid produced or present is determined by comparing its mass spectrometric signal to that of a known standard. This approach has been used to quantify the yield of amino acids recovered from the depolymerization of peptides. biorxiv.org

Enzymatic Methods for Related Amino Acids

Enzymatic assays offer a high degree of specificity for the analysis of amino acids in complex biological matrices. These methods leverage the unique substrate affinity of enzymes to detect and quantify target molecules. While assays developed specifically for this compound are not widely documented, enzymes that catabolize structurally similar amino acids, such as threonine, have been shown to recognize and act upon this compound. This cross-reactivity provides a basis for the development of enzymatic characterization and quantification methods.

Key enzymes in this context include dehydrogenases and synthetases, which exhibit activity with this compound, albeit often with different kinetics compared to their primary substrates.

L-Threonine (B559522) Dehydrogenase (L-ThrDH)

L-Threonine dehydrogenase (L-ThrDH) is an enzyme that plays a role in threonine catabolism by catalyzing the NAD+-dependent dehydrogenation of L-threonine. asm.org Research has demonstrated that certain L-ThrDH enzymes can also utilize this compound as a substrate.

A notable example is the psychrophilic and thermolabile L-ThrDH isolated from the bacterium Cytophaga sp. strain KUC-1. asm.orgnih.gov This enzyme was found to act on DL-threo-3-hydroxynorvaline, indicating that the L-isomer is a likely substrate. asm.org The activity with DL-threo-3-hydroxynorvaline was slower compared to its primary substrate, L-threonine. asm.org The enzyme catalyzes the dehydrogenation at the β-position of the amino acid. asm.org Such enzymatic activity can be monitored spectrophotometrically by measuring the production of NADH, forming the basis of an assay.

Detailed research findings on the substrate specificity of L-ThrDH from Cytophaga sp. KUC-1 are presented below.

[ {"Substrate": "L-Threonine", "Relative Activity (%)": "100"}, {"Substrate": "DL-threo-3-Hydroxynorvaline", "Relative Activity (%)": "11.6"}, {"Substrate": "L-Serine", "Relative Activity (%)": "0"}, {"Substrate": "L-Alanine", "Relative Activity (%)": "0"}, {"Substrate": "L-Valine", "Relative Activity (%)": "0"}, {"Substrate": "L-Leucine", "Relative Activity (%)": "0"}, {"Substrate": "L-Isoleucine", "Relative Activity (%)": "0"}, {"Substrate": "Glycine", "Relative Activity (%)": "0"} ]Substrate Relative Activity (%)

Table 1: Substrate Specificity of L-Threonine Dehydrogenase from Cytophaga sp. KUC-1. The activity was measured with NAD+ as the coenzyme. The relative activity is expressed as a percentage of the activity observed with L-Threonine. Data sourced from the Journal of Bacteriology. asm.org

Threonyl-tRNA Synthetase (ThrRS)

Aminoacyl-tRNA synthetases (ARSs) are essential enzymes that maintain the fidelity of protein translation by attaching the correct amino acid to its corresponding tRNA molecule. researchgate.net The E. coli threonyl-tRNA synthetase (ThrRS) has been shown to recognize and activate this compound (HNV), an unnatural amino acid that is structurally analogous to threonine. researchgate.netresearchgate.net

Studies investigating the fidelity of ThrRS revealed that it accepts HNV as a substrate and catalyzes its attachment to tRNA(Thr). researchgate.net This lack of discrimination allows HNV to be incorporated into proteins, which can have toxic effects on bacterial growth. researchgate.net The ability of ThrRS to aminoacylate HNV can be exploited for analytical purposes. For instance, assays that measure the aminoacylation of tRNA, such as those involving radioactive labeling or label-free methods, could be adapted to detect HNV. researchgate.netmdpi.com

The kinetic parameters for the utilization of HNV by E. coli ThrRS have been determined, showing that while it is a less efficient substrate than threonine, it is still activated at a significant rate. researchgate.net

[ {"Substrate": "Threonine", "kcat (s⁻¹)": "1.0 ± 0.1", "KM (mM)": "0.14 ± 0.03", "kcat/KM (M⁻¹s⁻¹)": "7100"}, {"Substrate": "β-Hydroxynorvaline", "kcat (s⁻¹)": "1.0 ± 0.1", "KM (mM)": "5.3 ± 1.1", "kcat/KM (M⁻¹s⁻¹)": "190"} ]Substrate kcat (s⁻¹) KM (mM) kcat/KM (M⁻¹s⁻¹)

Table 2: Steady-State Kinetic Parameters for E. coli ThrRS with Threonine and β-Hydroxynorvaline. The specificity constant (kcat/KM) for HNV is approximately 20-30 fold lower than that for the cognate amino acid, threonine. Data sourced from Biochemistry. researchgate.net

Other Potential Enzymatic Approaches

Other enzymes with broad specificity for hydroxy amino acids could potentially be used for the analysis of this compound. For example, serine hydroxymethyltransferase (SHMT), found in sources like rabbit liver and E. coli, is known to catalyze the cleavage of various 3-hydroxy amino acids. researcher.life The applicability of SHMT to this compound would require specific investigation but represents a plausible avenue for developing an enzymatic assay.

Furthermore, general strategies for the detection of non-proteinogenic amino acids could be adapted. acs.org These often involve the enzymatic conversion of the non-standard amino acid into a more easily detectable, common metabolite or proteinogenic amino acid, which is then quantified. acs.org

Conclusion and Future Perspectives in 3 Hydroxynorvaline Research

Summary of Key Research Findings

3-Hydroxynorvaline (B612839) (HNV) is a threonine analogue that has been a subject of interest in several key areas of biochemical research. sigmaaldrich.com It is recognized as an unnatural, microbial α-amino acid. sigmaaldrich.comhmdb.ca One of the most significant findings is its role in the study of embryonic stem cells. Research has shown that 3-HNV inhibits the proliferation of both mouse and human embryonic stem cells. frontiersin.orgnih.gov While it is known to inhibit threonine dehydrogenase (TDH), an enzyme that metabolizes threonine, the concentration of 3-HNV required to halt cell proliferation is substantially lower than that needed to inhibit TDH. frontiersin.orgnih.gov This suggests that its inhibitory action may not solely be through TDH and could involve other mechanisms, such as interference with amino acid transport systems. frontiersin.orgnih.gov

Functionally, 3-HNV has been identified as having antiviral properties, specifically against the herpes virus, and it is also known to be toxic to mammalian cells, exhibiting embryotoxic and teratogenic effects, likely through its incorporation into proteins. sigmaaldrich.comsigmaaldrich.com This has led to its use as a tool to investigate the fidelity of protein translation at the level of acyl-tRNA editing. sigmaaldrich.comresearchgate.net Beyond its use as a laboratory tool, this compound has been found in nature as a component of a modified nucleoside, N6-(3-hydroxynorvalyl)carbamoyladenosine, in the tRNA of thermophilic bacteria and archaea. oup.com More recently, it has been identified in human blood, categorizing it as part of the human exposome. hmdb.ca Some studies have also pointed towards potential anti-diabetic properties of the γ-hydroxynorvaline form. rsc.org

| Research Area | Key Findings on this compound |

| Stem Cell Biology | Inhibits proliferation of mouse and human embryonic stem cells. frontiersin.orgnih.gov |

| Enzymology | Acts as an inhibitor of threonine dehydrogenase (TDH). frontiersin.orgnih.gov |

| Virology & Toxicology | Exhibits antiviral activity against herpes virus; shows embryotoxic and teratogenic effects in mammalian cells. sigmaaldrich.comsigmaaldrich.com |

| Molecular Biology | Used to study the fidelity of protein translation and acyl-tRNA editing. sigmaaldrich.comsigmaaldrich.comresearchgate.net Found in modified tRNA of thermophilic organisms. oup.com |

| Metabolomics | Detected in human blood as part of the exposome. hmdb.ca |

| Synthetic Biology | Utilized as an unnatural amino acid in peptide synthesis and recycling studies. biorxiv.orgepfl.ch |

Unanswered Questions and Emerging Research Avenues

Despite the progress made, several questions regarding this compound remain unanswered, opening up new avenues for research. A primary unresolved issue is the precise mechanism behind its potent inhibition of embryonic stem cell proliferation. frontiersin.orgnih.gov The discrepancy between the effective concentration for proliferation inhibition and its inhibitory constant (Ki) for TDH strongly suggests the existence of alternative targets, with amino acid transporters being a promising area of investigation. frontiersin.orgnih.gov

The full spectrum of this compound's biological activities is yet to be charted. Its known antiviral and toxic properties warrant a deeper investigation into its potential as a lead compound for therapeutic development, though its toxicity will need to be addressed. sigmaaldrich.com The discovery of its anti-diabetic potential also presents a significant research opportunity. rsc.org Furthermore, the stereochemistry of 3-HNV is a critical aspect for future studies. With four possible stereoisomers, determining the specific biological activity of each is essential for understanding its function and for any potential therapeutic application. core.ac.ukrenyi.hu The recent successful synthesis of all four diastereomers of a protected form of γ-hydroxynorvaline paves the way for these detailed structure-activity relationship studies. rsc.org

Emerging research avenues include its application in synthetic biology for the creation of novel proteins with unnatural amino acids and its use as a probe to understand the evolution of antimicrobial resistance. biorxiv.orgepfl.chnih.gov Its role in the metabolism of organisms like the parasite Trypanosoma brucei also presents an interesting field of study, potentially leading to new anti-parasitic strategies. nih.govgla.ac.uk

Challenges and Opportunities in this compound Studies

The path forward in this compound research is not without its challenges. The inherent cytotoxicity of the compound to mammalian cells is a significant hurdle for its direct therapeutic use and requires careful consideration and potential modification to separate desired activity from toxicity. sigmaaldrich.comsigmaaldrich.com The stereochemical complexity of 3-HNV also presents a challenge, demanding sophisticated and efficient stereodivergent and stereoselective synthesis methods to access pure isomers for biological evaluation. rsc.orgcore.ac.uk Moreover, the relatively limited number of publications on this compound indicates a need for more focused research efforts to build a comprehensive understanding. hmdb.ca

However, these challenges are matched by significant opportunities. The potential of 3-HNV as a scaffold for developing new antiviral or anti-diabetic drugs is a major driver for continued research. sigmaaldrich.comrsc.org As a research tool, it holds immense value in elucidating fundamental biological processes such as amino acid metabolism, transport, and the fidelity of protein synthesis. sigmaaldrich.comfrontiersin.orgresearchgate.net The advancements in synthetic chemistry, particularly the combination of organo- and biocatalysis, are overcoming the challenge of accessing its various stereoisomers, thus opening the door to detailed biological characterization. rsc.org This will allow researchers to harness the specific properties of each isomer, potentially leading to the development of highly selective and potent molecular tools and therapeutic agents. The compound's demonstrated utility in antimicrobial resistance studies and synthetic biology further broadens its application horizon. biorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-Hydroxynorvaline (3-HNV) in laboratory settings?

- Methodology : 3-HNV is synthesized via hydroxylation of norvaline derivatives or enzymatic modification. Chemical synthesis often employs oxidizing agents like potassium permanganate (KMnO₄) under controlled pH conditions to introduce the hydroxyl group at position 3 . Purification involves reversed-phase HPLC or ion-exchange chromatography to isolate enantiomers, critical for avoiding racemic mixtures that may confound biological studies .

Q. How can researchers distinguish 3-HNV from structurally similar amino acids like threonine or norvaline?

- Analytical Approach : Use nuclear magnetic resonance (NMR) spectroscopy to identify the hydroxyl group’s position (C3 in 3-HNV vs. C4 in threonine). Mass spectrometry (MS/MS) fragmentation patterns and retention time shifts in hydrophilic interaction liquid chromatography (HILIC) further differentiate these analogs .

Q. What are the primary techniques for detecting 3-HNV in biological matrices (e.g., serum, cell lysates)?

- Detection Workflow : Derivatize 3-HNV with dansyl chloride or other fluorescent tags to enhance sensitivity. Quantify via LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 133 → 88 for underivatized 3-HNV) . Validate assays with isotopic internal standards (e.g., ¹³C-labeled 3-HNV) to control for matrix effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity profiles of 3-HNV across different model organisms?

- Experimental Design : Conduct comparative dose-response studies in mammalian cell lines (e.g., HEK293) and zebrafish embryos to evaluate species-specific toxicity thresholds. For example, 3-HNV exhibits dose-dependent teratogenicity in chicken embryos at 75–300 µmol/egg but requires higher doses in murine models . Control for metabolic differences by co-administering threonine to assess competitive inhibition .

Q. What experimental strategies validate the incorporation of 3-HNV into eukaryotic proteins and its impact on translational fidelity?

- Mechanistic Validation : Use pulse-chase assays with ³H-labeled 3-HNV to track incorporation into nascent polypeptides. Combine with tRNA sequencing to identify misacylation events. Confirm functional disruptions via proteomic analysis (e.g., aberrant protein folding detected by circular dichroism) .

Q. How can researchers optimize in vitro assays to study 3-HNV’s antiviral activity without confounding cytotoxicity?

- Assay Optimization : Titrate 3-HNV concentrations below the IC₅₀ for host cells (e.g., <200 µM for Vero cells) and measure viral replication kinetics (e.g., plaque reduction assays for herpes simplex virus). Pair with metabolomic profiling to distinguish antiviral effects from general cytotoxicity .

Q. What methodologies resolve enantiomeric purity challenges in 3-HNV synthesis, and how does stereochemistry affect biological activity?

- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate D/L enantiomers. Compare bioactivity: L-3-HNV mimics threonine in ribosomal incorporation, while D-3-HNV shows negligible binding to threonyl-tRNA synthetase .

Data Interpretation and Reproducibility

Q. How should researchers interpret conflicting data on 3-HNV’s role in metabolic pathways (e.g., threonine vs. branched-chain amino acid metabolism)?

- Systems Biology Approach : Use stable isotope tracing (¹³C-glucose or ¹⁵N-threonine) in cell cultures to map 3-HNV’s metabolic fate. Integrate with RNA-seq data to identify dysregulated enzymes (e.g., threonine dehydratase) .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in 3-HNV toxicity studies?

- Statistical Models : Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., teratogenicity across species) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₃ | PubChem |

| Molecular Weight | 133.15 g/mol | CAS |